1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate
Overview
Description
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as CBFP, is a compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and pharmacology. CBFP is a piperazine derivative that is synthesized by reacting 2-chlorobenzylamine with 2-fluorobenzylpiperazine in the presence of oxalic acid.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate is not fully understood. However, it has been proposed that this compound acts by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have an affinity for certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the activity of these receptors. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in the treatment of various neurological and psychiatric disorders. Finally, this compound's potential use as a radioligand for imaging studies is an area of research that has yet to be fully explored.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been the focus of scientific research due to its potential applications in various fields, including medicine and pharmacology. This compound has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been investigated for its potential use as a radioligand for imaging studies.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDPCVSLJEWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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